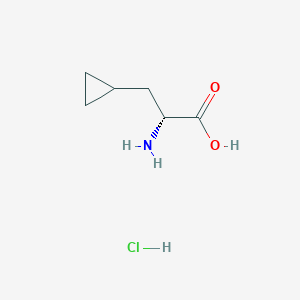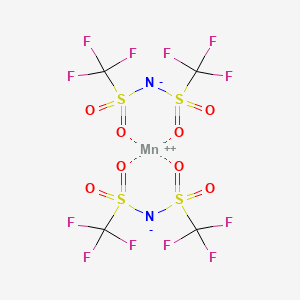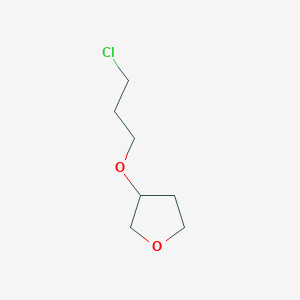
3-(3-Chloropropoxy)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloropropoxy)oxolane is an organic compound with the molecular formula C₇H₁₃ClO₂ It is a heterocyclic compound, specifically a cyclic ether, and is characterized by the presence of a chloropropoxy group attached to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloropropoxy)oxolane typically involves the reaction of oxolane with 3-chloropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Oxolane+3-ChloropropanolCatalystthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Chloropropoxy)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ethers, while oxidation reactions can produce oxides or ketones.
Aplicaciones Científicas De Investigación
3-(3-Chloropropoxy)oxolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloropropoxy)oxolane involves its interaction with specific molecular targets. The chloropropoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The oxolane ring provides stability and influences the compound’s reactivity. The exact molecular pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Tetrahydrofuran (THF):
3-Chloropropanol: A precursor in the synthesis of 3-(3-Chloropropoxy)oxolane, it contains the chloropropoxy group but lacks the oxolane ring.
Uniqueness: this compound is unique due to the presence of both the chloropropoxy group and the oxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H13ClO2 |
|---|---|
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
3-(3-chloropropoxy)oxolane |
InChI |
InChI=1S/C7H13ClO2/c8-3-1-4-10-7-2-5-9-6-7/h7H,1-6H2 |
Clave InChI |
LSAFNCGWERCBLB-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


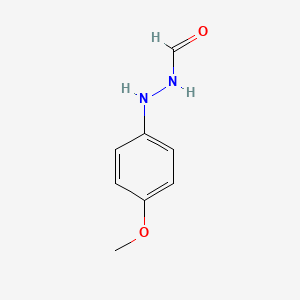

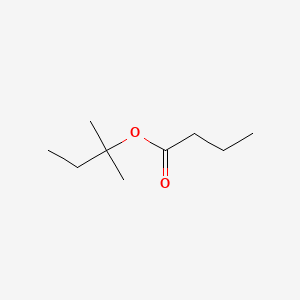
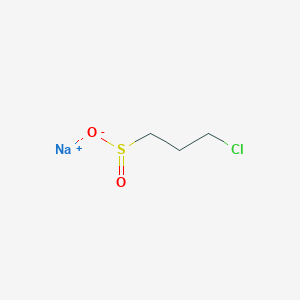

![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)
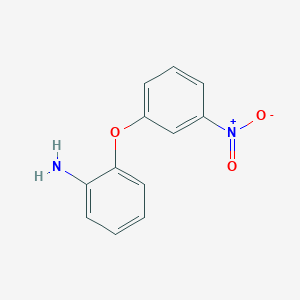
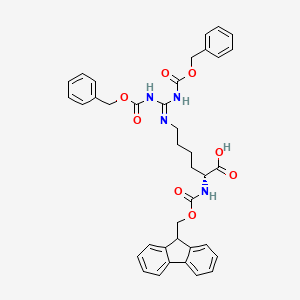

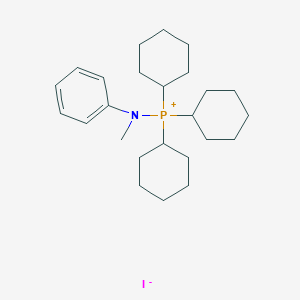

![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
